molecular formula C17H36O B1266218 9-Heptadecanol CAS No. 624-08-8

9-Heptadecanol

Cat. No.: B1266218
CAS No.: 624-08-8
M. Wt: 256.5 g/mol
InChI Key: WTWWTKPAEZQYPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Heptadecanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl formate with n-octyl magnesium bromide in anhydrous tetrahydrofuran (THF) under argon protection . The reaction is carried out at -78°C and then gradually brought to room temperature over 12 hours. The product is then treated with saturated ammonium chloride aqueous solution, extracted with dichloromethane, dried with magnesium sulfate, and purified to obtain this compound with an 80% yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Heptadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products:

    Oxidation: Heptadecanoic acid

    Reduction: Heptadecane

    Substitution: Heptadecyl halides (e.g., heptadecyl chloride, heptadecyl bromide)

Scientific Research Applications

9-Heptadecanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-heptadecanol involves its interaction with molecular targets and pathways within cells. For instance, in RNA delivery systems, this compound-derived cationic lipids interact with nucleic acids to form stable lipid nanoparticles. These nanoparticles facilitate the uptake of nucleic acids by target cells, enhancing their therapeutic efficacy .

Comparison with Similar Compounds

Uniqueness: 9-Heptadecanol is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties. Its ability to form stable lipid nanoparticles for RNA delivery sets it apart from other similar compounds .

Properties

IUPAC Name

heptadecan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWTKPAEZQYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211449
Record name 9-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-08-8
Record name 9-Heptadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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